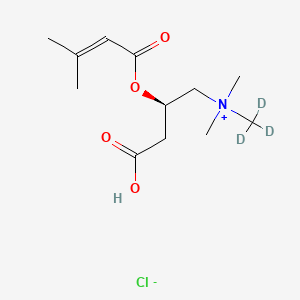
3-Methylcrotonyl-L-carnitine-d3 (chloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylcrotonyl-L-carnitine-d3 (chloride) is a deuterium-labeled derivative of 3-Methylcrotonyl-L-carnitine, which is itself a derivative of L-carnitine and a metabolite of leucine . This compound is primarily used as an internal standard for the quantification of 3-Methylcrotonyl-L-carnitine in various biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .
Vorbereitungsmethoden
The synthesis of 3-Methylcrotonyl-L-carnitine-d3 (chloride) involves the incorporation of deuterium into the 3-Methylcrotonyl-L-carnitine molecule. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process . The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
3-Methylcrotonyl-L-carnitine-d3 (chloride) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions can occur, particularly involving the chloride ion.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Methylcrotonyl-L-carnitine-d3 (chloride) has several scientific research applications:
Chemistry: It is used as an internal standard in analytical chemistry for the quantification of 3-Methylcrotonyl-L-carnitine in various samples.
Biology: This compound is used in studies involving metabolic pathways, particularly those related to leucine metabolism.
Medicine: It is used in research on metabolic disorders, such as diabetes, where altered levels of 3-Methylcrotonyl-L-carnitine are observed.
Industry: It is used in the development of diagnostic assays and in quality control processes for the quantification of carnitine derivatives.
Wirkmechanismus
The mechanism of action of 3-Methylcrotonyl-L-carnitine-d3 (chloride) involves its role as an internal standard in mass spectrometry. It helps in the accurate quantification of 3-Methylcrotonyl-L-carnitine by providing a reference point for comparison. The molecular targets and pathways involved are primarily related to its role in analytical chemistry rather than biological activity.
Vergleich Mit ähnlichen Verbindungen
3-Methylcrotonyl-L-carnitine-d3 (chloride) is unique due to its deuterium labeling, which provides distinct advantages in mass spectrometry analysis. Similar compounds include:
2-Methylbutyryl-L-carnitine-d3 (chloride): Another deuterium-labeled carnitine derivative used as an internal standard.
L-Carnitine 3-methylcrotonyl ester-d3: A similar compound with slight structural differences.
These compounds share similar applications but differ in their specific molecular structures and the metabolic pathways they are involved in.
Eigenschaften
Molekularformel |
C12H22ClNO4 |
|---|---|
Molekulargewicht |
282.78 g/mol |
IUPAC-Name |
[(2R)-3-carboxy-2-(3-methylbut-2-enoyloxy)propyl]-dimethyl-(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C12H21NO4.ClH/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5;/h6,10H,7-8H2,1-5H3;1H/t10-;/m1./s1/i3D3; |
InChI-Schlüssel |
JNMKMIZOZIXENE-QVKFCBEOSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)C=C(C)C.[Cl-] |
Kanonische SMILES |
CC(=CC(=O)OC(CC(=O)O)C[N+](C)(C)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


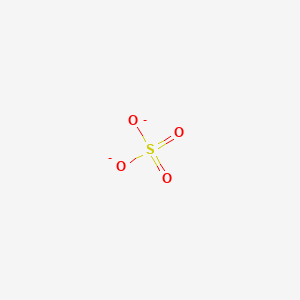
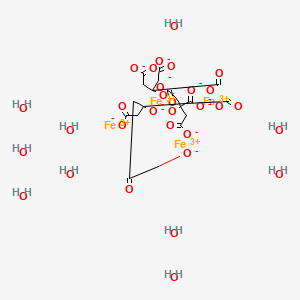
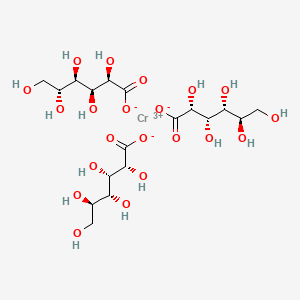
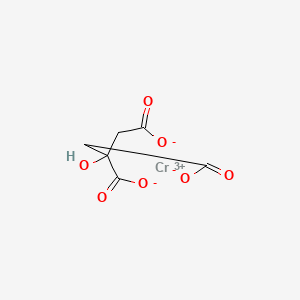
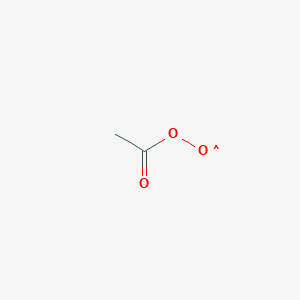
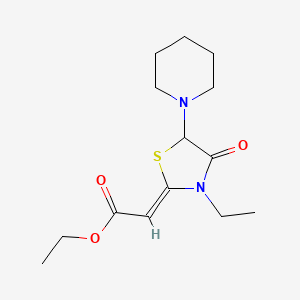
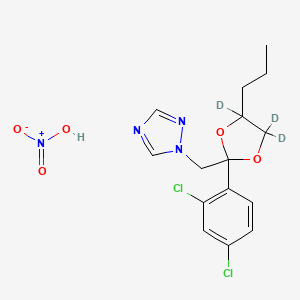
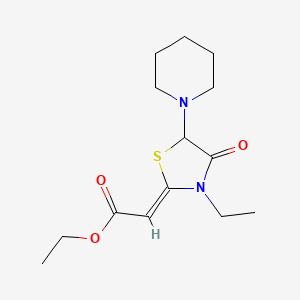
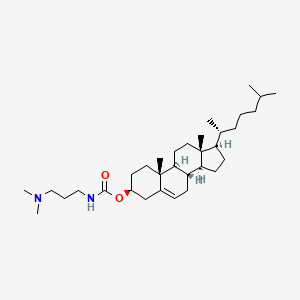
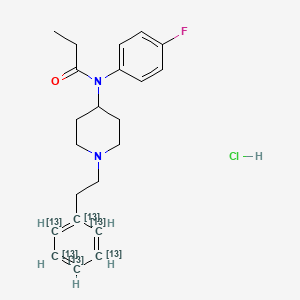
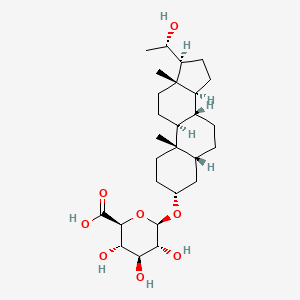
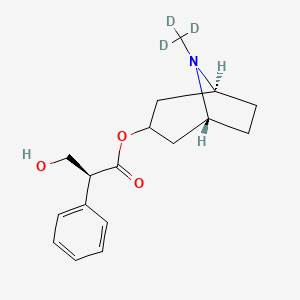
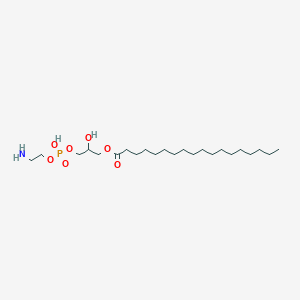
![(3S,4R)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol](/img/structure/B10795749.png)
